molecular formula C11H13ClN2O4S B2673811 N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide CAS No. 2224361-26-4

N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide

Katalognummer B2673811
CAS-Nummer: 2224361-26-4
Molekulargewicht: 304.75
InChI-Schlüssel: FQBSRLNNZSFEGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide, also known as CM-272, is a novel small-molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, demonstrating potent anti-tumor activity in a variety of cancer types. In

Wirkmechanismus

The mechanism of action of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a critical role in cell proliferation, survival, and differentiation. CK2 is overexpressed in many cancer types and is associated with poor prognosis. This compound binds to the ATP-binding site of CK2 and inhibits its activity, thereby disrupting the downstream signaling pathways that are critical for cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CK2, with minimal effects on other kinases. This selectivity is important for reducing off-target effects and improving the safety profile of this compound. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at effective doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide is its potent anti-tumor activity, which has been demonstrated in a variety of cancer types. Furthermore, this compound has shown efficacy in inhibiting the growth of cancer cells that are resistant to conventional chemotherapy drugs. However, one limitation of this compound is its selectivity for CK2, which may limit its efficacy in cancer types that do not overexpress CK2. Another limitation is the lack of clinical data, which is necessary to determine the safety and efficacy of this compound in humans.

Zukünftige Richtungen

There are several future directions for the development of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Furthermore, clinical trials are needed to determine the safety and efficacy of this compound in humans, and to identify the optimal dosing regimen for different cancer types. Finally, the combination of this compound with other chemotherapy drugs or targeted therapies may enhance its anti-tumor activity and overcome resistance mechanisms.

Synthesemethoden

The synthesis of N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide involves a multi-step process that begins with the reaction of 2-chloro-6-methoxypyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-ethenylsulfonylpropanamide in the presence of a base to yield the final product, this compound. The purity and yield of this compound can be improved through various purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(2-Chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to be effective in inhibiting the growth of cancer cells that are resistant to conventional chemotherapy drugs. In vivo studies have also demonstrated the anti-tumor activity of this compound, with significant tumor growth inhibition observed in xenograft models.

Eigenschaften

IUPAC Name

N-(2-chloro-6-methoxypyridin-4-yl)-3-ethenylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4S/c1-3-19(16,17)5-4-10(15)13-8-6-9(12)14-11(7-8)18-2/h3,6-7H,1,4-5H2,2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBSRLNNZSFEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)NC(=O)CCS(=O)(=O)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.